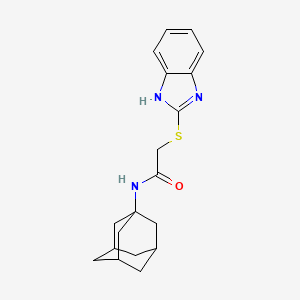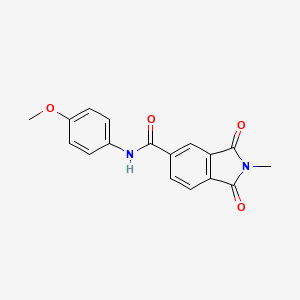
5-bromo-3-(3-nitrobenzyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-(3-nitrobenzyl)-1,3-dihydro-2H-indol-2-one, also known as BON, is a chemical compound that has gained attention due to its potential applications in scientific research. BON is a derivative of indole, which is a heterocyclic organic compound that is commonly found in plants and animals. BON is a member of the oxindole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-3-(3-nitrobenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme CDK2, which is involved in cell cycle regulation. This compound has also been shown to inhibit the activity of the enzyme PARP1, which is involved in DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of tumors. This compound has been shown to have anti-inflammatory properties, and has been used to study the role of inflammation in disease.
Advantages and Limitations for Lab Experiments
5-bromo-3-(3-nitrobenzyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has a high degree of selectivity for certain enzymes, which makes it a useful tool for studying enzyme activity. However, this compound also has limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-bromo-3-(3-nitrobenzyl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the identification of new targets for this compound, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Finally, this compound could be used to study the role of specific enzymes in disease, which could lead to the development of new therapies.
Scientific Research Applications
5-bromo-3-(3-nitrobenzyl)-1,3-dihydro-2H-indol-2-one has been used in a variety of scientific research applications, including drug discovery, chemical biology, and biochemistry. This compound has been shown to have anti-cancer properties, and has been used to study the mechanism of action of certain cancer drugs. This compound has also been used as a tool for studying protein-protein interactions and enzyme activity.
properties
IUPAC Name |
5-bromo-3-[(3-nitrophenyl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-4-5-14-12(8-10)13(15(19)17-14)7-9-2-1-3-11(6-9)18(20)21/h1-6,8,13H,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGHEUSFJZLQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411497.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride](/img/structure/B4411543.png)